2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is a fluorescent label belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability. These properties make it highly suitable for single-molecule detection applications and high-resolution microscopy such as photoactivated localization microscopy, direct stochastic optical reconstruction microscopy, and stimulated emission depletion microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is synthesized through a series of chemical reactions involving the coupling of rhodamine derivatives with various functional groups. The dye is typically supplied as a mixture of two isomers with practically identical absorption and fluorescence properties .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of rhodamine derivatives followed by purification processes to isolate the desired isomer. The dye is then formulated into various forms such as NHS-ester, maleimide, iodoacetamide, and others for specific applications .
Chemical Reactions Analysis
Types of Reactions: 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The dye readily reacts with compounds containing amino groups, forming chemically stable amide bonds.
Oxidation and Reduction Reactions: The dye’s optical properties can be influenced by protonation-deprotonation equilibria, which affect its absorption and fluorescence characteristics.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include NHS-ester and maleimide, with optimal pH ranges for coupling being 8.0 to 9.0.
Oxidation and Reduction Reactions: Reagents such as trifluoroacetic acid and triethylamine are used to manipulate the protonation state of the dye.
Major Products:
Substitution Reactions: The major products are labeled proteins or peptides with enhanced fluorescence properties.
Oxidation and Reduction Reactions: The major products include protonated and deprotonated forms of the dye, which exhibit different optical properties.
Scientific Research Applications
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label for detecting and quantifying chemical reactions.
Biology: Applied in labeling DNA, RNA, and proteins for various biological assays.
Industry: Employed in high-resolution microscopy techniques for material science research.
Mechanism of Action
The mechanism of action of 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s fluorescence is influenced by its protonation state, which can be manipulated using various reagents. The molecular targets include amino groups on proteins and peptides, forming stable amide bonds that enhance fluorescence properties .
Comparison with Similar Compounds
- ATTO 488 NHS ester
- ATTO 532 NHS ester
- ATTO 647 NHS ester
- ATTO 594 NHS ester
- ATTO 590 NHS ester
Comparison: 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is unique due to its specific absorption and fluorescence properties, making it highly suitable for single-molecule detection and high-resolution microscopy. Compared to other similar compounds, this compound offers a balance of strong absorption, high fluorescence quantum yield, and high thermal and photo-stability .
Properties
Molecular Formula |
C31H31N2O5+ |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid |
InChI |
InChI=1S/C31H30N2O5/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)22-15-20(30(34)35)9-10-21(22)31(36)37/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37)/p+1 |
InChI Key |
CWNKPXFFZSWCLF-UHFFFAOYSA-O |
Canonical SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.